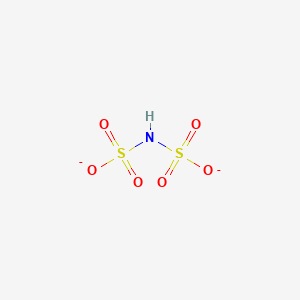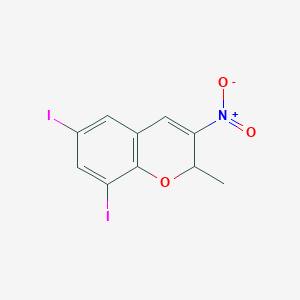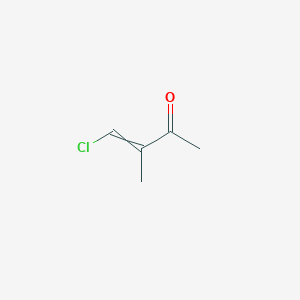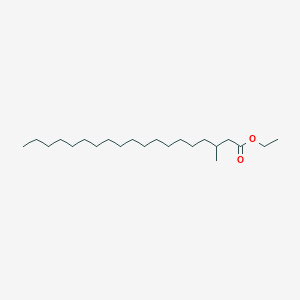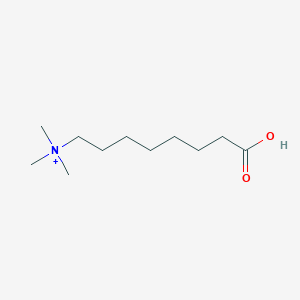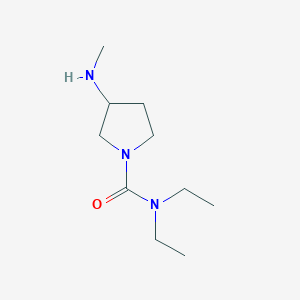![molecular formula C10H13FN2O6 B14499757 1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione CAS No. 62986-89-4](/img/structure/B14499757.png)
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside. It is characterized by the presence of a fluorine atom at the 3’ position of the sugar moiety and a hydroxymethyl group, which distinguishes it from other nucleoside analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Activation of the Sugar Moiety: The starting material, a protected sugar derivative, undergoes activation at the 3’ position.
Nucleophilic Substitution: The activated sugar derivative is then subjected to nucleophilic substitution with a fluorine source, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the 3’ position.
Coupling with Pyrimidine Base: The fluorinated sugar derivative is coupled with a protected pyrimidine base, typically thymine, under conditions that promote glycosidic bond formation.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted nucleoside analogs.
Scientific Research Applications
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Antiviral Research: This compound has shown promise as an antiviral agent, particularly against HIV and other retroviruses.
Cancer Research: It is being investigated for its potential to inhibit cancer cell proliferation by interfering with DNA synthesis.
Radiolabeling: The compound can be radiolabeled with fluorine-18 for use in positron emission tomography (PET) imaging to study tumor proliferation.
Biochemical Studies: It serves as a tool in biochemical studies to understand nucleoside metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione involves its incorporation into DNA during replication. The presence of the fluorine atom at the 3’ position disrupts normal DNA synthesis, leading to chain termination and inhibition of viral replication or cancer cell proliferation . The compound targets DNA polymerases and other enzymes involved in nucleoside metabolism .
Comparison with Similar Compounds
Similar Compounds
3’-Deoxy-3’-fluorothymidine: A closely related compound with similar antiviral properties.
2’-Fluoro-2’-deoxyadenosine: Another nucleoside analog with antiviral activity.
2,4-Dichloro-5-fluoropyrimidine: A fluorinated pyrimidine derivative with potential anticancer applications.
Uniqueness
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural modifications, which confer enhanced stability and specificity in targeting viral and cancerous cells. Its ability to be radiolabeled for PET imaging further distinguishes it from other nucleoside analogs .
Properties
CAS No. |
62986-89-4 |
|---|---|
Molecular Formula |
C10H13FN2O6 |
Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c11-10(4-15)5(3-14)19-8(7(10)17)13-2-1-6(16)12-9(13)18/h1-2,5,7-8,14-15,17H,3-4H2,(H,12,16,18)/t5-,7+,8-,10+/m1/s1 |
InChI Key |
GICSKESGHJPLGI-FDDSLVSWSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@]([C@H](O2)CO)(CO)F)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)(CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


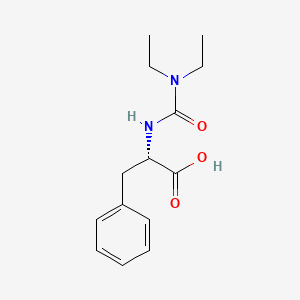
![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
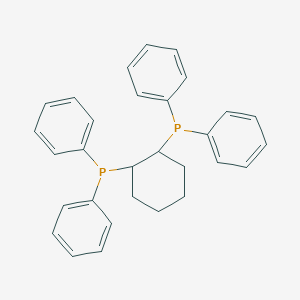
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
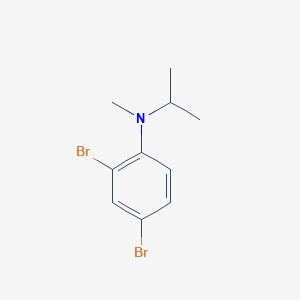
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
